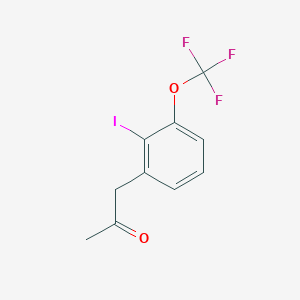![molecular formula C8H11N3O B14057224 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol CAS No. 944901-62-6](/img/structure/B14057224.png)
5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol is a heterocyclic compound that features a fused bicyclic structure consisting of a pyridine ring and a pyrimidine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol typically involves multi-step reactions starting from readily available pyridine and pyrimidine derivatives. One common method involves the condensation of pyridine-2-carboxaldehyde with guanidine to form the pyrido[4,3-D]pyrimidine core, followed by reduction and functionalization to introduce the methanol group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques .
Análisis De Reacciones Químicas
Types of Reactions
5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-carboxylic acid.
Reduction: 5,6,7,8-Tetrahydropyrido[4,3-D]dihydropyrimidin-2-ylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidine: Similar structure but with different ring fusion, leading to distinct chemical properties.
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine: Contains a benzyl group, which can alter its biological activity and chemical reactivity
Uniqueness
5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Propiedades
Número CAS |
944901-62-6 |
|---|---|
Fórmula molecular |
C8H11N3O |
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-ylmethanol |
InChI |
InChI=1S/C8H11N3O/c12-5-8-10-4-6-3-9-2-1-7(6)11-8/h4,9,12H,1-3,5H2 |
Clave InChI |
UBPNJDMYVQJGKB-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2=CN=C(N=C21)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


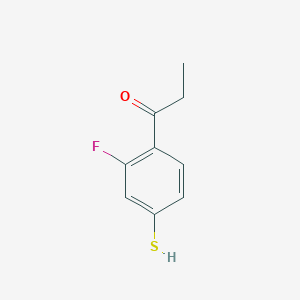
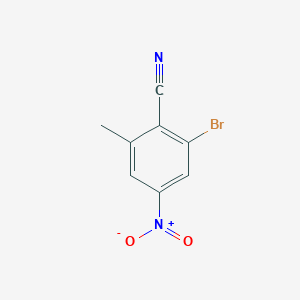
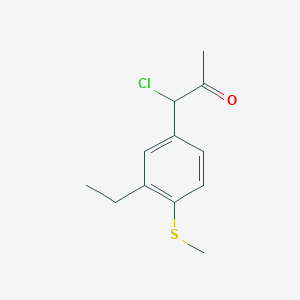
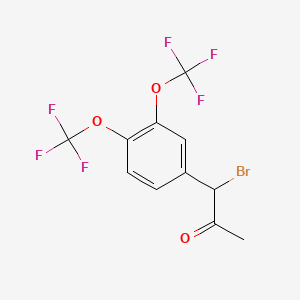
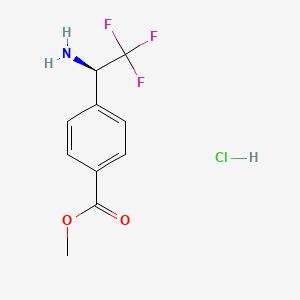
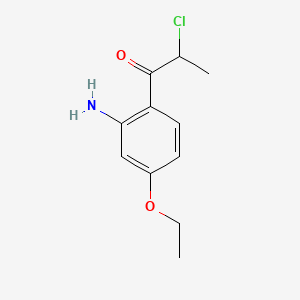
![2-Cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;nonahydrate](/img/structure/B14057198.png)

![5-O-tert-butyl 2-O-ethyl 3-bromo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2,5-dicarboxylate](/img/structure/B14057218.png)

